N-(3-CHLORO-4-METHOXYPHENYL)-2-{[3-(4-FLUOROPHENYL)-8-METHYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}ACETAMIDE
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Description
N-(3-CHLORO-4-METHOXYPHENYL)-2-{[3-(4-FLUOROPHENYL)-8-METHYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}ACETAMIDE is a useful research compound. Its molecular formula is C23H24ClFN4O2S and its molecular weight is 474.98. The purity is usually 95%.
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Scientific Research Applications
Antiviral and Antimicrobial Applications
A study by Apaydın et al. (2020) explored N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives for their antiviral activity, revealing strong inhibition against influenza A/H3N2 virus and human coronavirus 229E by certain compounds. This indicates the potential utility of spirothiazolidinone derivatives in developing new antiviral agents (Apaydın et al., 2020).
Anticancer Activity
G. Kumar et al. (2019) synthesized N-aryl substituted phenyl acetamide analogs of 3-methyl-[1,2,4] triazolo[3,4-a] phthalazines, demonstrating inhibition activity against the HCT 116 cancer cell line. This suggests the role of such compounds in anticancer drug development (Kumar et al., 2019).
Anticonvulsant Properties
Research by Obniska et al. (2006) on N-phenyl- and N-benzyl-2-azaspiro[4.4]nonane- and [4.5]decane-1,3-dione derivatives, incorporating fluoro or trifluoromethyl substituents, showed enhanced anticonvulsant activity. This work underscores the potential of fluoro-substituted azaspirodecanone derivatives in anticonvulsant therapy (Obniska et al., 2006).
Anti-inflammatory Activity
Sunder and Maleraju (2013) investigated the anti-inflammatory activity of novel acetamide derivatives, identifying compounds with significant effects. This highlights the exploration of acetamide derivatives for their potential in anti-inflammatory treatments (Sunder & Maleraju, 2013).
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-[[2-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClFN4O2S/c1-29-11-9-23(10-12-29)27-21(15-3-5-16(25)6-4-15)22(28-23)32-14-20(30)26-17-7-8-19(31-2)18(24)13-17/h3-8,13H,9-12,14H2,1-2H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGGWEINBTMGZLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC(=C(C=C3)OC)Cl)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClFN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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